CDD0102

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CDD-0102 ist ein potenter und selektiver Agonist des M1-Muskarin-Acetylcholinrezeptors. Es wurde auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Behandlung der Alzheimer-Krankheit. CDD-0102 hat in präklinischen Studien eine Wirksamkeit bei der Verbesserung der Gedächtnisfunktion und kognitiven Flexibilität gezeigt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CDD-0102 beinhaltet die Bildung eines 1,2,4-Oxadiazolringsystems. Zu den wichtigsten Schritten gehören die Reaktion eines geeigneten Nitrils mit Hydroxylamin zur Bildung eines Amidoxims, gefolgt von der Cyclisierung mit einem Säurechlorid, um den Oxadiazolring zu erhalten. Das Endprodukt wird durch Reinigung und Kristallisation erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von CDD-0102 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dazu gehört die Kontrolle von Temperatur, Druck und Reaktionszeit sowie die Verwendung von hochreinen Reagenzien und Lösungsmitteln. Das Endprodukt wird strengen Qualitätskontrollmaßnahmen unterzogen, um Konsistenz und Sicherheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CDD-0102 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins des Oxadiazolrings und des Pyrimidinrestes. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel und Nukleophile. Reaktionen werden typischerweise in polaren Lösungsmitteln bei moderaten Temperaturen durchgeführt.

Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat werden verwendet. Reaktionen werden unter kontrollierten Bedingungen durchgeführt, um eine Überoxidation zu verhindern.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So können Substitutionsreaktionen verschiedene halogenierte Derivate ergeben, während Oxidations- und Reduktionsreaktionen entsprechende oxidierte oder reduzierte Formen von CDD-0102 erzeugen können .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

- Alzheimer's Disease : CDD0102 has been studied for its efficacy in improving memory and cognitive flexibility in preclinical models of Alzheimer's disease. Its selective action on M1 receptors is associated with fewer side effects compared to non-selective muscarinic agonists .

- Cognitive Enhancement : Research indicates that this compound can enhance learning and memory processes, making it a candidate for further exploration in cognitive disorders beyond Alzheimer's.

- Pharmacological Studies : As a model compound, this compound is utilized to investigate the structure-activity relationships of muscarinic agonists, aiding in the development of new therapeutic agents targeting cholinergic systems.

Case Studies

- Preclinical Trials : In various animal studies, this compound demonstrated significant improvements in memory tasks compared to control groups. These studies highlight its potential as a therapeutic agent for cognitive impairment associated with aging and neurodegenerative diseases .

- Comparative Studies : When compared with other muscarinic agonists like xanomeline and blarcamesine, this compound showed a unique profile with high selectivity for M1 receptors and minimal cholinergic side effects.

Comparison of Muscarinic Agonists

| Compound | Selectivity | Therapeutic Use | Side Effects |

|---|---|---|---|

| This compound | High (M1) | Alzheimer's treatment | Minimal |

| Xanomeline | Moderate | Alzheimer's treatment | Moderate cholinergic |

| Blarcamesine | Moderate | Neuroprotection | Variable |

| Encenicline | Low | Cognitive enhancement | High cholinergic |

Summary of Preclinical Findings

| Study Type | Findings |

|---|---|

| Memory Task Performance | Significant improvement in treated vs. control groups |

| Dosage Range | Effective at low doses (0.5 - 5 mg/kg) |

| Side Effects Observed | None significant compared to controls |

Wirkmechanismus

CDD-0102 exerts its effects by selectively activating M1 muscarinic acetylcholine receptors. Upon binding to the receptor, CDD-0102 induces a conformational change that triggers downstream signaling pathways. This includes the activation of phospholipase C, which leads to the production of inositol trisphosphate and diacylglycerol. These second messengers subsequently increase intracellular calcium levels and activate protein kinase C, resulting in various cellular responses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Xanomelin: Ein weiterer M1-Muskarinrezeptoragonist, der auf sein Potenzial zur Behandlung der Alzheimer-Krankheit untersucht wird.

Blarcamesin: Ein Muskarin-M1-Agonist mit neuroprotektiven Eigenschaften.

Enceniclin: Ein partieller Agonist von α7 neuronalen nikotinergen Acetylcholinrezeptoren mit einer gewissen Aktivität an M1-Rezeptoren.

Einzigartigkeit von CDD-0102

CDD-0102 ist einzigartig aufgrund seiner hohen Selektivität für M1-Muskarinrezeptoren und seines geringen Nebenwirkungsprofils. Im Gegensatz zu anderen Muskarinagonisten erzeugt CDD-0102 minimale cholinerge Nebenwirkungen, was es zu einer sichereren Option für die therapeutische Anwendung macht. Darüber hinaus unterstreicht seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden und die Gedächtnisfunktion zu verbessern, sein Potenzial als Behandlung für die Alzheimer-Krankheit .

Eigenschaften

CAS-Nummer |

146422-58-4 |

|---|---|

Molekularformel |

C10H13F3N4O3 |

Molekulargewicht |

294.23 g/mol |

IUPAC-Name |

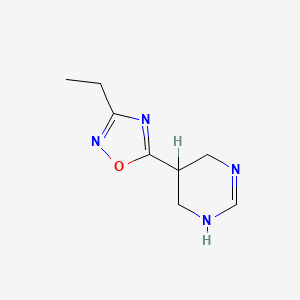

3-ethyl-5-(1,4,5,6-tetrahydropyrimidin-5-yl)-1,2,4-oxadiazole;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C8H12N4O.C2HF3O2/c1-2-7-11-8(13-12-7)6-3-9-5-10-4-6;3-2(4,5)1(6)7/h5-6H,2-4H2,1H3,(H,9,10);(H,6,7) |

InChI-Schlüssel |

DGWZWAJULKDIKA-UHFFFAOYSA-N |

SMILES |

CCC1=NOC(=N1)C2CNC=NC2 |

Kanonische SMILES |

CCC1=NOC(=N1)C2CNC=NC2.C(=O)(C(F)(F)F)O |

Piktogramme |

Irritant |

Synonyme |

5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine CDD-0102A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.